REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[F:9][C:10]([F:14])([F:13])[CH2:11]I.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH2:11][C:10]([F:14])([F:13])[F:9] |f:2.3.4|
|
Name
|
|
Quantity
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5.89 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
|
FC(CI)(F)F
|
Name
|
|
Quantity
|
24.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue dissolved in ether
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with two additional portions of ether
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Type
|
WASH
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Details
|
the combined organic extracts were washed with three portions of 1M NaOH solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)OCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |